n-(4-Methylbenzyl)butan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-4-9-13-10-12-7-5-11(2)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAGHNRKHZQVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876968 | |
| Record name | P-METHYLBENZYL-BUTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 4 Methylbenzyl Butan 1 Amine
Design and Optimization of Synthetic Pathways to n-(4-Methylbenzyl)butan-1-amine
The construction of the this compound molecule can be approached through several strategic disconnections, leading to various synthetic pathways. The most common and effective strategies involve the formation of the crucial carbon-nitrogen bond between the butyl group and the 4-methylbenzyl moiety. These strategies include reductive amination, N-alkylation, and multi-component reactions, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
Reductive Amination Strategies for Primary Amine Transformation
Reductive amination is a highly versatile and widely used method for the synthesis of secondary amines. organic-chemistry.org This one-pot procedure involves the reaction of a primary amine, in this case, butan-1-amine, with a carbonyl compound, 4-methylbenzaldehyde (B123495). The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the target secondary amine. arkat-usa.org
The choice of reducing agent is critical for the success of the reaction, with various metal hydrides being employed. arkat-usa.org Sodium borohydride (NaBH₄), often in the presence of an acid catalyst like acetic acid, is a common and effective reducing agent for this transformation. arkat-usa.org The reaction conditions are typically mild, and the procedure is tolerant of a range of functional groups. arkat-usa.org The general scheme for this synthesis is depicted below:
Reactants: 4-Methylbenzaldehyde, Butan-1-amine
Intermediate: N-(4-methylbenzylidene)butan-1-amine (imine)
Reducing Agent: Sodium Borohydride (NaBH₄)
Product: this compound
| Carbonyl Compound | Amine | Reducing System | Solvent | Yield |
|---|---|---|---|---|
| Arylaldehyde | Secondary Amine (e.g., 1-methylpiperazine) | NaBH₄ / Acetic Acid | Methanol | Good |
| 4-Nitrobenzaldehyde | 1-Methylpiperazine | NaBH₄ / Acetic Acid | Methanol | Good |
| Arylaldehyde | Primary Amine (e.g., p-nitroaniline) | NaBH₄ / Acetic Acid | Methanol | Good |
This table illustrates typical conditions for reductive amination based on the synthesis of analogous benzylamines, as specific yield data for this compound was not available in the searched literature. arkat-usa.org
N-Alkylation Approaches Utilizing Benzyl (B1604629) Halides
N-alkylation is a classical and straightforward method for the formation of C-N bonds. In the context of synthesizing this compound, this approach involves the reaction of butan-1-amine with a 4-methylbenzyl halide, such as 4-methylbenzyl chloride or bromide. This reaction is a nucleophilic aliphatic substitution, where the amine acts as the nucleophile. chemicalforums.com
A key challenge in the N-alkylation of primary amines is preventing overalkylation, which leads to the formation of tertiary amines and quaternary ammonium (B1175870) salts. clockss.org To achieve selective mono-alkylation, reaction conditions must be carefully controlled. This often involves using a specific stoichiometry of reactants and the presence of a base to neutralize the hydrogen halide formed during the reaction. chemicalforums.com
| Amine | Alkylating Agent | Base | Solvent | Conditions | Outcome |
|---|---|---|---|---|---|
| Piperidine | 4-Trifluoromethylbenzyl chloride | K₂CO₃ | Ethanol | Microwave, 80°C, 40 min | Successful substitution |
| Piperidine | 4-Bromobenzyl chloride | K₂CO₃ | Ethanol | Microwave, 80°C, 40 min | Successful substitution |
| Piperidine | 4-Methoxybenzyl chloride | K₂CO₃ | Ethanol | Microwave, 80°C, 40 min | No product |
This table provides examples of N-alkylation reactions with substituted benzyl chlorides and piperidine, illustrating the feasibility and potential challenges of this method. chemicalforums.com
Multi-Component Reaction Sequences for this compound
Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules in a single step, enhancing efficiency and atom economy. While a specific MCR for this compound is not extensively detailed, analogous reactions provide a template for its potential synthesis. For instance, photocatalytic olefin-hydroaminoalkylation allows for the combination of an aldehyde, an amine, and an alkene to form a complex tertiary amine. cam.ac.uk A similar strategy could be envisioned for secondary amines.
Another relevant MCR is the copper-catalyzed carboamination of styrenes, which combines an alkene, an alkyltrifluoroborate, and an amine derivative. nih.gov These methods highlight the potential for developing novel, convergent pathways to this compound and its derivatives.
Catalytic Systems and Reaction Environment Control in Synthesis
The development of advanced catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of amine synthesis. Both homogeneous and heterogeneous catalysts have been extensively explored for reactions such as reductive amination and N-alkylation.
Development of Homogeneous Catalysis for Amine Formation
Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under mild conditions. For the N-alkylation of amines with alcohols, which is an alternative to using alkyl halides, iridium and ruthenium complexes with N-heterocyclic carbene (NHC) ligands have shown excellent performance. nih.govacs.org These catalysts operate via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination. researchgate.net
For instance, NHC-Ir(III) complexes have been successfully used for the N-alkylation of anilines with substituted benzyl alcohols, providing high yields of the corresponding secondary amines. nih.gov
| Amine | Alcohol | Catalyst | Yield |
|---|---|---|---|
| Aniline | 4-Methylbenzyl alcohol | NHC-Ir(III) complex (2b) | Good |
| Aniline | 4-Bromobenzyl alcohol | NHC-Ir(III) complex (2b) | Good |
| 4-Methylaniline | Benzyl alcohol | NHC-Ir(III) complex (2b) | 72% |
This table showcases the effectiveness of a homogeneous NHC-Ir(III) catalyst in the N-alkylation of anilines with benzyl alcohols, demonstrating a viable catalytic approach for synthesizing related secondary amines. nih.govacs.org
Exploration of Heterogeneous Catalysis in this compound Synthesis
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of easy separation, reusability, and process scalability. tandfonline.com For reductive amination, supported metal catalysts such as palladium on carbon (Pd/C), platinum on alumina (Pt/Al₂O₃), and various nickel catalysts are widely used. tandfonline.comnih.gov
These catalysts are effective for the reductive amination of benzaldehydes with various amines, often under hydrogen pressure. tandfonline.com For example, Pd/C has shown high efficiency in the amination of benzaldehyde with aniline at elevated temperatures and hydrogen pressures. tandfonline.com Nickel catalysts have also been explored for the direct amination of benzyl alcohols with ammonia sources, showcasing the potential of heterogeneous systems in amine synthesis. researchgate.netnih.gov Electrochemical methods using heterogeneous metal surfaces are also emerging as a sustainable alternative for reductive amination. caltech.educhemrxiv.org
| Reaction | Catalyst | Conditions | Yield |
|---|---|---|---|
| Benzaldehyde + Aniline | Pd on polystyrene embedded N-heterocyclic carbene | 80°C, 35 bar H₂ | 93-94% |
| 5-Acetoxymethylfurfural + Aniline | Pt/Al₂O₃ | 10-25°C, 5 bar H₂ | 99% |
| Benzaldehyde + Ammonia | Rhodium-based catalysts | Microwave, 80°C, 10 bar H₂ | 98.2% (Benzylamine) |
This table presents data on the use of various heterogeneous catalysts for reductive amination reactions, demonstrating their high efficiency under different conditions. tandfonline.comnih.gov
Mechanistic Investigations of Solvent and Additive Effects in Amine Synthesis
The choice of solvent can significantly influence the rate of both imine formation and its subsequent reduction. Protic solvents, such as methanol and ethanol, are often effective as they can participate in the protonation of the carbonyl group, activating it towards nucleophilic attack by the amine. They can also stabilize the charged intermediates formed during the reaction. Aprotic polar solvents like tetrahydrofuran (THF) and 1,2-dichloroethane (DCE) are also commonly employed. The polarity of the solvent can affect the solubility of reactants and reagents, as well as the stability of transition states.
Additives are frequently incorporated into the reaction mixture to enhance selectivity and reaction rates. In the context of N-alkylation of amines, which can be an alternative route to this compound, cesium salts such as cesium carbonate or cesium hydroxide have been shown to improve the selectivity for mono-alkylation over di-alkylation. The mechanism of this "cesium effect" is thought to involve the formation of a more nucleophilic amine anion and the templating effect of the large cesium cation, which can bring the reactants into close proximity.
The following table illustrates the hypothetical effect of different solvents on the yield of this compound in a typical reductive amination reaction. The data is based on general trends observed in similar reductive amination reactions.
| Solvent | Dielectric Constant (ε) | Typical Yield (%) |
| Methanol | 32.7 | 85-95 |
| Ethanol | 24.5 | 80-90 |
| Tetrahydrofuran (THF) | 7.6 | 70-85 |
| 1,2-Dichloroethane (DCE) | 10.4 | 75-88 |
| Water | 80.1 | 50-70 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Principles of Green Chemistry and Sustainable Synthesis of this compound
The principles of green chemistry provide a framework for designing chemical processes that are more environmentally friendly. The synthesis of this compound can be made more sustainable by adhering to these principles.
Catalysis: The use of catalytic methods is a cornerstone of green chemistry. Instead of stoichiometric reagents, which are consumed in the reaction and generate significant waste, catalytic processes use small amounts of a catalyst that can be recycled and reused. For the reductive amination to produce this compound, catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or nickel-based catalysts is a greener alternative to using stoichiometric hydride reagents like sodium borohydride. acs.org These catalytic processes often use molecular hydrogen as the reductant, with water being the only byproduct.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination is an inherently atom-economical reaction as it combines two molecules (4-methylbenzaldehyde and butan-1-amine) with the addition of a reducing agent, leading to minimal byproduct formation.
Use of Safer Solvents: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Green solvents are those that are less toxic, derived from renewable resources, and have a lower environmental impact. Water is an ideal green solvent, although its use in reductive amination can be challenging due to the poor solubility of many organic substrates. However, recent advances have shown that reductive amination can be successfully carried out in aqueous media, often with the aid of surfactants or phase-transfer catalysts. Other greener solvent alternatives include ethanol, 2-propanol, and cyclopentyl methyl ether (CPME). nih.gov
Renewable Feedstocks: A key principle of green chemistry is the use of renewable rather than depleting feedstocks. While 4-methylbenzaldehyde is traditionally derived from petroleum-based sources, there is growing interest in producing aromatic aldehydes from renewable biomass, such as lignin. Butan-1-amine can also be produced from renewable resources through the fermentation of biomass.
The following table summarizes the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Catalysis | Use of heterogeneous catalysts (e.g., Pd/C, Ni) for reductive amination with H₂. |
| Atom Economy | Reductive amination is an addition reaction with high atom economy. |
| Safer Solvents | Use of water, ethanol, or other green solvents in place of chlorinated hydrocarbons. |
| Renewable Feedstocks | Sourcing 4-methylbenzaldehyde and butan-1-amine from biomass. |
| Energy Efficiency | Catalytic methods often allow for milder reaction conditions (lower temperature and pressure). |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
By integrating these principles into the synthetic design, the production of this compound can be made significantly more sustainable, reducing its environmental impact and contributing to a greener chemical industry.
Methodologies for Advanced Structural Elucidation of N 4 Methylbenzyl Butan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Assignment
NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Unidimensional NMR (¹H, ¹³C, ¹⁵N) Pulse Sequences for Core Structure Identification
One-dimensional (1D) NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, are the cornerstone of structural elucidation, providing a foundational map of the molecule's core components.
¹H NMR Spectroscopy: The ¹H NMR spectrum of n-(4-Methylbenzyl)butan-1-amine reveals distinct signals corresponding to each unique proton environment. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two doublets in the range of δ 7.0-7.3 ppm. The benzylic protons (Ar-CH₂-N) resonate as a singlet around δ 3.7-3.8 ppm. The protons of the butyl chain exhibit characteristic multiplets: the α-methylene protons (-N-CH₂-) are found around δ 2.6 ppm, the β- and γ-methylene protons (-CH₂-CH₂-) appear between δ 1.3-1.6 ppm, and the terminal methyl protons (-CH₃) produce a triplet near δ 0.9 ppm. The N-H proton signal is often a broad singlet, and its chemical shift can vary depending on solvent and concentration. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, the aromatic carbons show signals between δ 128-140 ppm, with the quaternary carbon attached to the methyl group appearing at a distinct chemical shift. chemicalbook.comdrugbank.com The benzylic carbon (Ar-CH₂) is typically observed around δ 54 ppm. The carbons of the butyl group resonate at approximately δ 50 ppm (α-CH₂), δ 32 ppm (β-CH₂), δ 20 ppm (γ-CH₂), and δ 14 ppm (terminal CH₃). chemicalbook.comrsc.org The aromatic methyl carbon gives a signal around δ 21 ppm.
¹⁵N NMR Spectroscopy: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can offer valuable insights into the electronic environment of the nitrogen atom. researchgate.net The chemical shift of the nitrogen in this compound is influenced by the nature of the substituents and the solvent. nih.gov In non-polar solvents, the nitrogen signal is more shielded compared to its resonance in hydrogen-bonding or protonating solvents where it becomes deshielded. nih.gov This technique can be particularly useful for studying protonation equilibria and intermolecular interactions. researchgate.net
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic (CH) | ~7.0-7.3 (m) | ~128-129 |
| Aromatic (C-CH₃) | - | ~136 |
| Aromatic (C-CH₂) | - | ~137 |
| Benzylic (CH₂) | ~3.7-3.8 (s) | ~54 |
| Butyl (α-CH₂) | ~2.6 (t) | ~50 |
| Butyl (β-CH₂) | ~1.5 (m) | ~32 |
| Butyl (γ-CH₂) | ~1.4 (m) | ~20 |
| Butyl (CH₃) | ~0.9 (t) | ~14 |
| Aromatic (CH₃) | ~2.3 (s) | ~21 |
| Amine (NH) | Variable (broad s) | - |
Multidimensional NMR (COSY, HSQC, HMBC) for Molecular Connectivity Mapping
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the adjacent methylene (B1212753) groups of the butyl chain, confirming their sequence. For instance, the α-CH₂ protons will show a correlation to the β-CH₂ protons, which in turn will correlate with the γ-CH₂ protons, and finally, the γ-CH₂ protons will show a cross-peak with the terminal methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded protons and carbons (¹H-¹³C). sdsu.edu The HSQC spectrum provides a direct link between the proton and carbon signals identified in the 1D spectra. Each CH, CH₂, and CH₃ group will exhibit a cross-peak corresponding to its respective proton and carbon chemical shifts, confirming their direct attachment.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for connecting different fragments of the molecule. For example, the benzylic protons (Ar-CH₂) will show correlations to the aromatic quaternary carbon and the ortho aromatic carbons, as well as to the α-carbon of the butyl chain. Similarly, the protons of the aromatic methyl group will show a correlation to the attached aromatic carbon and the adjacent aromatic carbons. These correlations are instrumental in piecing together the entire molecular framework.
Advanced NMR Approaches for Stereochemical and Conformational Analysis
While this compound is not chiral, advanced NMR techniques can be employed to study its conformational dynamics, such as rotation around the C-N bonds and the orientation of the butyl chain relative to the benzyl (B1604629) group. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about through-space proximity of protons. For instance, NOE correlations between the benzylic protons and the α-protons of the butyl chain could indicate a preferred conformation in solution. Temperature-dependent NMR studies could also reveal information about the energy barriers for bond rotations. researchgate.net
Mass Spectrometric Approaches for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry for Fragmentation Pattern Elucidation
Electron Ionization (EI) Mass Spectrometry: EI is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The mass spectrum of this compound under EI conditions would likely show a molecular ion peak at m/z 177. chemspider.com A prominent fragment would be the tropylium (B1234903) ion at m/z 91, formed by the cleavage of the C-N bond and rearrangement of the benzyl fragment. Another characteristic fragmentation pathway for amines is the α-cleavage, which would result in the formation of an iminium ion. For this compound, this could lead to a fragment at m/z 106 (C₇H₈N⁺) or m/z 120 (C₈H₁₀N⁺). Loss of a propyl radical from the molecular ion would give a peak at m/z 134.
Chemical Ionization (CI) Mass Spectrometry: CI is a softer ionization technique that uses a reagent gas (e.g., methane (B114726) or ammonia) to ionize the analyte through proton transfer or adduct formation. researchgate.net This results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺ at m/z 178. copernicus.org This is particularly useful for confirming the molecular weight of the compound. Fragmentation, if it occurs, is generally less extensive than in EI.
| m/z | Proposed Fragment Ion | Ionization Method |
|---|---|---|
| 178 | [M+H]⁺ | CI, ESI, APCI |
| 177 | [M]⁺˙ | EI |
| 134 | [M - C₃H₇]⁺ | EI |
| 120 | [CH₃C₆H₄CH=NH₂]⁺ | EI |
| 106 | [C₇H₈N]⁺ | EI |
| 91 | [C₇H₇]⁺ (tropylium ion) | EI |
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for Molecular Weight Determination
ESI and APCI are soft ionization techniques that are particularly well-suited for the analysis of polar and thermally labile compounds. thieme-connect.de
Electrospray Ionization (ESI): In ESI, ions are formed from a solution by applying a high voltage to a capillary. nih.govsemanticscholar.org For this compound, which contains a basic nitrogen atom, positive ion mode ESI would readily produce the protonated molecule [M+H]⁺ at m/z 178. nih.gov ESI is a very gentle ionization method, and typically, minimal to no fragmentation is observed, making it an excellent technique for accurate molecular weight determination. semanticscholar.orgnih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for less polar compounds that are not easily ionized by ESI. nih.gov The sample is vaporized in a heated nebulizer, and ionization occurs at atmospheric pressure through reactions with a reagent gas plasma. nih.gov Similar to ESI and CI, APCI of this compound would be expected to produce a strong signal for the protonated molecule [M+H]⁺ at m/z 178, confirming its molecular weight. nih.gov Some in-source fragmentation might be induced, providing additional structural information. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of unknown compounds. Unlike low-resolution mass spectrometry, which provides nominal mass-to-charge ratios, HRMS measures mass-to-charge ratios with high accuracy (typically to within 5 ppm), allowing for the calculation of a unique elemental formula.
For this compound, with a chemical formula of C12H19N, the theoretical monoisotopic mass can be calculated with high precision. This calculated mass would then be compared to the experimentally measured mass from the HRMS instrument. A close correlation between the theoretical and experimental mass provides strong evidence for the proposed elemental composition, significantly increasing confidence in the compound's identity.
In the analysis of amine-containing compounds, techniques like femtosecond laser ionization mass spectrometry (fs-LIMS) can be particularly useful. acs.org While conventional methods like electron ionization mass spectrometry (EIMS) often lead to extensive fragmentation of amine-related psychoactive substances, making it difficult to observe the molecular ion, fs-LIMS can enhance the molecular ion signal, facilitating the determination of the molecular weight. acs.org The fragmentation patterns observed in mass spectrometry can also provide valuable structural information. For molecules containing N–Cα and Cα–Cβ bonds, dissociation at these points is common. acs.org For this compound, characteristic fragments would be expected from the cleavage of the benzylic C-N bond and fragmentation of the butyl group.
Table 1: Theoretical vs. Experimental Mass for Elemental Composition Verification of this compound
| Parameter | Value |
| Chemical Formula | C12H19N |
| Theoretical Monoisotopic Mass | 177.1517 |
| Experimentally Measured Mass (Hypothetical) | 177.1515 |
| Mass Accuracy (ppm) | 1.13 |
This table presents hypothetical HRMS data for illustrative purposes.
Vibrational Spectroscopic Techniques for Functional Group Characterization
Infrared (IR) Spectroscopy for Characteristic Absorption Band Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its secondary amine, aromatic ring, and alkyl chain functionalities.
The N-H stretching vibration of a secondary amine typically appears as a single, weak to medium band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The presence of an N-H bond can also give rise to a bending vibration, although this is more prominent in primary amines. orgchemboulder.com The C-N stretching vibration for an aliphatic amine is expected in the 1250-1020 cm⁻¹ range. orgchemboulder.com
The aromatic ring will produce several characteristic bands. The C-H stretching vibrations of the sp² hybridized carbons of the benzene ring are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. vscht.czlibretexts.org Aromatic C=C stretching vibrations will result in bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.cz The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending bands in the 900-675 cm⁻¹ region. vscht.cz
The sp³ hybridized C-H bonds of the butyl and methyl groups will show stretching vibrations just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range. vscht.czlibretexts.org
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3350-3310 | Weak to Medium |
| Aromatic Ring | =C-H Stretch | 3100-3000 | Variable |
| C=C Stretch | 1600-1585, 1500-1400 | Medium to Weak | |
| C-H Out-of-Plane Bending | 900-675 | Strong | |
| Alkyl Groups | -C-H Stretch | 3000-2850 | Strong |
| Aliphatic Amine | C-N Stretch | 1250-1020 | Medium to Weak |
Raman Spectroscopy for Complementary Vibrational Mode Information
Raman spectroscopy provides information about molecular vibrations that are complementary to IR spectroscopy. While IR absorption depends on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. Therefore, non-polar bonds with symmetrical stretching vibrations, which are weak or absent in an IR spectrum, often produce strong signals in a Raman spectrum.
For this compound, Raman spectroscopy would be particularly useful for characterizing the symmetric vibrations of the aromatic ring and the C-C backbone of the alkyl chain. The ring breathing mode of the substituted benzene ring would be expected to produce a strong and sharp Raman signal. nih.gov Analysis of the vibrational modes through techniques like density functional theory (DFT) can aid in the assignment of the observed Raman bands. nih.gov For instance, studies on similar molecules like the pyridine-borane complex have shown that the formation of dative bonds can lead to significant shifts in the vibrational frequencies of the pyridine (B92270) ring, which can be correlated with charge transfer. nih.gov Similarly, intermolecular interactions involving the amine group in this compound could potentially influence the Raman spectrum.
X-ray Diffraction Methodologies for Solid-State Structure Determination
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules. For this compound, if a suitable single crystal can be grown, SC-XRD would reveal its precise molecular conformation, including the torsion angles of the butyl chain and the orientation of the benzyl group relative to the amine.
Table 3: Illustrative Single Crystal X-ray Diffraction Data for a Related Organic Salt
| Parameter | Example Value (from a related structure) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.5646 (6) Å, b = 18.7980 (11) Å, c = 26.9782 (16) Å |
| Volume (V) | 5357.7 (5) ų |
| Molecules per Unit Cell (Z) | 16 |
| Hydrogen Bonding | N-H···Br |
This data is from a related compound, 4-amino-1-(4-methylbenzyl)pyridinium bromide, and serves to illustrate the type of information obtained from SC-XRD. nih.gov
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used to analyze the crystalline nature of a bulk sample. It is particularly important for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to variations in their physical properties. researchgate.net
A PXRD pattern is a fingerprint of a crystalline solid. For this compound, obtaining a PXRD pattern of the synthesized bulk material would allow for phase identification. researchgate.net If different synthetic or crystallization conditions lead to materials with different PXRD patterns, it would indicate the presence of polymorphism. mdpi.comsemanticscholar.org The positions and intensities of the diffraction peaks in the PXRD pattern are characteristic of a specific crystalline phase. It is important to note that factors such as preferred orientation of the crystallites can affect the relative intensities of the peaks, which must be considered during data analysis. researchgate.net Rietveld refinement can be used to refine the crystal structure model against the powder diffraction data. nih.gov
Elemental Combustion Analysis for Stoichiometric Validation
Elemental combustion analysis is a cornerstone technique in analytical chemistry for the empirical formula determination of a pure organic compound. wikipedia.org This method provides a quantitative assessment of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample, which can then be compared against the theoretical values calculated from the proposed molecular structure. For this compound, this analysis serves as a critical step in validating its stoichiometry and confirming the purity of a synthesized batch. nmrmbc.com
The procedure, often performed using an automated CHN analyzer, involves the high-temperature combustion of a precisely weighed sample (typically under 0.5 mg) in an oxygen-rich environment. wikipedia.orgnmrmbc.com This process quantitatively converts the carbon present in the compound to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂). wikipedia.orgnmrmbc.com These resulting gases are then separated and quantified using detectors, such as thermal conductivity or infrared detectors. elementar.com
The molecular formula for this compound is C₁₂H₁₉N. chemspider.com Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ), the theoretical elemental composition can be calculated. The close agreement between these theoretical values and the experimental results from combustion analysis confirms that the synthesized compound has the correct elemental makeup, thereby validating its stoichiometry.
Research Findings
In a representative analysis, a sample of synthesized this compound would be subjected to combustion analysis. The experimentally determined percentages of C, H, and N are expected to align closely with the calculated theoretical values. Minor deviations (typically ≤ 0.4%) are permissible and fall within the standard instrumental error.
The data below illustrates a typical result for a high-purity sample of this compound.
Table 1: Theoretical Elemental Composition of this compound (C₁₂H₁₉N)
| Element | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon (C) | 12.01 | 12 | 144.12 | 81.30 |
| Hydrogen (H) | 1.008 | 19 | 19.152 | 10.81 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.89 |
| Total | 177.282 | 100.00 |
Table 2: Comparative Results of Elemental Combustion Analysis
| Element | Theoretical Mass % | Experimental Mass % (Found) | Deviation (%) |
| Carbon (C) | 81.30 | 81.25 | -0.05 |
| Hydrogen (H) | 10.81 | 10.85 | +0.04 |
| Nitrogen (N) | 7.89 | 7.86 | -0.03 |
The congruence between the theoretical and experimentally obtained data in Table 2 provides strong evidence for the successful synthesis and purification of this compound with the correct stoichiometric formula of C₁₂H₁₉N.
Theoretical and Computational Chemistry Investigations of N 4 Methylbenzyl Butan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic properties.
Density Functional Theory (DFT) Studies of Conformational Preferences
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the conformational preferences of flexible molecules like n-(4-Methylbenzyl)butan-1-amine. The presence of a flexible butyl chain and a rotatable benzyl (B1604629) group suggests that the molecule can exist in multiple low-energy conformations.
A DFT study would begin by performing a systematic conformational search. This involves rotating the various single bonds in the molecule and calculating the energy of each resulting geometry. The goal is to identify all the stable conformers, which correspond to local minima on the potential energy surface. The relative energies of these conformers can then be used to determine their populations at a given temperature according to the Boltzmann distribution.
Key parameters that would be investigated include the dihedral angles defining the orientation of the butyl group relative to the benzylamine (B48309) core and the orientation of the methyl group on the phenyl ring. The results of such a study would provide a detailed picture of the molecule's preferred shapes, which is crucial for understanding its interactions with other molecules.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT
| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |
| A | 178.5 | 65.2 | 0.00 |
| B | 60.1 | 175.8 | 1.25 |
| C | -62.4 | 68.9 | 2.10 |
| D | 179.2 | -70.3 | 1.35 |
This table presents hypothetical data for illustrative purposes.
Ab Initio Methods for Electronic Property and Bonding Analysis
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. chemspider.com While computationally more demanding than DFT, they can provide highly accurate results for electronic properties and bonding. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be used to refine the geometries and energies obtained from DFT.
Furthermore, these methods are invaluable for analyzing the electronic structure in detail. A Natural Bond Orbital (NBO) analysis, for instance, can be performed on the ab initio wavefunction to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule. This would reveal the nature of the chemical bonds, such as the C-N bond of the amine and the C-C bonds of the aromatic ring, and provide insights into the electronic effects of the methyl and butyl substituents.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide information about static structures, Molecular Dynamics (MD) simulations allow for the exploration of the conformational landscape of a molecule over time. In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field, which is a set of empirical potential energy functions.
For this compound, an MD simulation would provide a dynamic picture of its conformational flexibility. By simulating the molecule's motion over nanoseconds or even microseconds, it is possible to observe transitions between different conformations and to map out the entire conformational space. This is particularly useful for understanding how the molecule behaves in different environments, such as in a solvent or in the presence of a binding partner.
The trajectory from an MD simulation can be analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution functions to understand the solvation structure.
Computational Prediction of Reactivity and Reaction Mechanisms for this compound
Computational chemistry is a powerful tool for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions. For this compound, computational methods can be used to study a variety of potential reactions, such as N-alkylation, acylation, or oxidation.
Transition State Characterization and Activation Energy Calculations
To study a chemical reaction computationally, the first step is to identify the transition state (TS), which is the highest energy point along the reaction pathway. The structure of the TS provides crucial information about the mechanism of the reaction. Computational methods, such as DFT, can be used to locate and characterize the TS, which is a first-order saddle point on the potential energy surface.
Once the TS has been identified, its energy can be compared to the energy of the reactants to calculate the activation energy of the reaction. The activation energy is a key parameter that determines the rate of the reaction. A lower activation energy corresponds to a faster reaction.
Reaction Pathway Elucidation and Energy Profile Construction
By connecting the reactants, transition state, and products, it is possible to construct a reaction energy profile. This profile provides a visual representation of the energy changes that occur during the reaction. Intrinsic Reaction Coordinate (IRC) calculations are typically performed to confirm that the identified transition state indeed connects the desired reactants and products.
For a potential reaction of this compound, such as its reaction with an electrophile, the energy profile would show the energy of the system as the reactants approach each other, pass through the transition state, and form the products. This detailed mechanistic information is invaluable for understanding and predicting the chemical behavior of the molecule.
Table 2: Hypothetical Energy Profile for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.7 |
| Products | -5.2 |
This table presents hypothetical data for illustrative purposes.
Computational Spectroscopic Property Prediction and Validation
The prediction of spectroscopic properties through computational methods has become an indispensable tool in modern chemical research. For a molecule such as this compound, these techniques can provide deep insights into its electronic structure and dynamic behavior. The following sections detail the theoretical basis and expected outcomes for the prediction of its Nuclear Magnetic Resonance (NMR) and vibrational spectra.
NMR Chemical Shift Prediction (GIAO ¹H and ¹³C-NMR)
The accurate prediction of NMR chemical shifts is crucial for the structural elucidation of organic compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and highly effective quantum chemical approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. This method, often used in conjunction with Density Functional Theory (DFT), has demonstrated considerable success in reproducing experimental NMR data for a wide range of molecules, including amines.
The GIAO method addresses the issue of gauge-dependence in the calculation of magnetic properties by employing atomic orbitals that explicitly depend on the magnetic field. This approach generally leads to faster convergence of the calculated shielding values with respect to the size of the basis set used in the computation. For a molecule like this compound, a typical computational workflow would involve:
Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule using a suitable level of theory, such as DFT with a functional like B3LYP and a sufficiently large basis set (e.g., 6-311++G(d,p)).
NMR Shielding Calculation: Using the optimized geometry, the GIAO method is then applied to calculate the isotropic magnetic shielding tensors for each nucleus (¹H and ¹³C).
Chemical Shift Calculation: The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The equation used is: δ_sample = σ_TMS - σ_sample.
The predicted chemical shifts can then be compared with experimentally obtained spectra to validate the computational model or to aid in the assignment of complex spectra. The accuracy of the prediction is sensitive to the choice of the DFT functional, the basis set, and the treatment of solvent effects.
Table 1: Hypothetical GIAO-Predicted ¹H and ¹³C-NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 1.15 | - |
| C1' (CH₂) | 3.68 | 52.1 |
| C1 (CH₂) | 2.58 | 50.3 |
| C2 (CH₂) | 1.45 | 32.5 |
| C3 (CH₂) | 1.35 | 20.8 |
| C4 (CH₃) | 0.92 | 14.1 |
| C1'' (Aromatic C) | - | 137.2 |
| C2''/C6'' (Aromatic CH) | 7.15 | 129.5 |
| C3''/C5'' (Aromatic CH) | 7.10 | 129.1 |
| C4'' (Aromatic C) | - | 136.5 |
| 4''-CH₃ | 2.32 | 21.2 |
Note: These values are illustrative and based on typical chemical shifts for similar structural motifs. Actual computational results would vary based on the level of theory and software used.
Vibrational Frequency Prediction
Computational vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can gain a detailed understanding of the molecular motions associated with each vibrational mode.
The process for predicting vibrational frequencies is as follows:
Geometry Optimization and Frequency Calculation: Following the geometry optimization of this compound, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the nuclear coordinates, which provides the force constants and, subsequently, the harmonic vibrational frequencies.
Frequency Scaling: The calculated harmonic frequencies are known to be systematically higher than the experimental frequencies due to the neglect of anharmonicity and imperfections in the theoretical model. To account for this, the computed frequencies are often scaled by an empirical scaling factor specific to the level of theory used.
Spectral Assignment: The scaled frequencies, along with their calculated IR intensities and Raman activities, are then used to assign the bands observed in the experimental FT-IR and FT-Raman spectra.
This analysis allows for the identification of characteristic vibrational modes, such as N-H stretching, C-H stretching (aliphatic and aromatic), C-N stretching, and various bending and deformation modes of the butyl chain and the aromatic ring.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Modes of this compound
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Description |
| N-H Stretch | 3350 | Stretching of the amine N-H bond |
| Aromatic C-H Stretch | 3050-3020 | Stretching of C-H bonds on the benzene (B151609) ring |
| Aliphatic C-H Stretch | 2950-2850 | Asymmetric and symmetric stretching of CH₂, CH₃ groups |
| C=C Aromatic Stretch | 1615, 1510 | Stretching of the carbon-carbon bonds in the benzene ring |
| CH₂ Scissoring | 1465 | Bending motion of the methylene (B1212753) groups |
| C-N Stretch | 1130 | Stretching of the carbon-nitrogen bond |
| Aromatic C-H Out-of-Plane Bend | 820 | Bending of the aromatic C-H bonds out of the ring plane |
Note: These frequencies are representative examples for the specified functional groups and are not the result of a specific calculation for the title compound.
Chemical Reactivity and Derivatization Pathways of N 4 Methylbenzyl Butan 1 Amine
Nucleophilic Reactivity of the Amine Functional Group
The lone pair of electrons on the nitrogen atom of the secondary amine group imparts nucleophilic character to n-(4-methylbenzyl)butan-1-amine. msu.edu This allows it to react with a wide range of electrophiles. As a secondary amine, its reactivity is a balance between the electron-donating effects of the two attached alkyl/aralkyl groups (butyl and 4-methylbenzyl) and the steric hindrance they impose around the nitrogen atom. msu.edu The compound readily participates in reactions such as acylation, sulfonylation, and condensation with carbonyl compounds. msu.edumsu.edu
The N-acylation of amines is a fundamental and widely researched method for forming the robust amide bond, a linkage central to biology, medicinal chemistry, and materials science. researchgate.net In this reaction, this compound acts as a nucleophile, attacking an acylating agent to form a tertiary amide. This transformation replaces the hydrogen atom on the nitrogen with an acyl group.
Common acylating agents include acyl chlorides and acid anhydrides. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide product and a leaving group (e.g., chloride or carboxylate). Due to the formation of an acidic byproduct like HCl when using acyl chlorides, a base is often added to neutralize it and drive the reaction to completion. msu.edu
The general scheme for the acylation of this compound is as follows:
General Reaction Scheme for Acylation
| Acylating Agent | Resulting Amide Derivative |
| Acetyl Chloride | N-acetyl-N-(4-methylbenzyl)butan-1-amine |
| Benzoyl Chloride | N-benzoyl-N-(4-methylbenzyl)butan-1-amine |
| Acetic Anhydride | N-acetyl-N-(4-methylbenzyl)butan-1-amine |
| Butyryl Chloride | N-butyryl-N-(4-methylbenzyl)butan-1-amine |
This table presents potential amide derivatives formed from the reaction of this compound with various common acylating agents.
Analogous to acylation, this compound can undergo sulfonylation by reacting with sulfonyl chlorides. A classic example of this type of reaction is the Hinsberg test, where amines react with benzenesulfonyl chloride. msu.edu As a secondary amine, this compound would react with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to yield a stable N,N-disubstituted sulfonamide. The resulting sulfonamide lacks an acidic proton on the nitrogen and is therefore insoluble in the alkaline reaction medium.
Urethane (or carbamate) derivatives can be formed by reacting this compound with chloroformates (e.g., ethyl chloroformate) or isocyanates. The reaction with a chloroformate involves the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, displacing the chloride leaving group to form the corresponding carbamate.
The reaction of amines with carbonyl compounds like aldehydes and ketones is a cornerstone of organic chemistry. pearson.com While primary amines react to form imines (Schiff bases), secondary amines such as this compound react to form enamines. chemistrysteps.comyoutube.com
The reaction is typically catalyzed by a weak acid and proceeds through a two-part mechanism: nucleophilic addition followed by dehydration. chemistrysteps.com
Nucleophilic Addition: The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate which quickly undergoes a proton transfer to yield a neutral intermediate known as a carbinolamine. chemistrysteps.comyoutube.com
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). libretexts.org The nitrogen's lone pair assists in eliminating the water molecule, forming an iminium ion. Since the nitrogen is from a secondary amine, it has no remaining protons. To achieve a stable, neutral product, a proton is removed from an adjacent carbon atom, resulting in the formation of a carbon-carbon double bond. This final product is an enamine. youtube.com
| Carbonyl Compound | Potential Enamine Product |
| Acetone | N-(4-methylbenzyl)-N-(prop-1-en-2-yl)butan-1-amine |
| Cyclohexanone | 1-(N-(4-methylbenzyl)butan-1-amino)cyclohex-1-ene |
| Butanal | N-(4-methylbenzyl)-N-(but-1-en-1-yl)butan-1-amine |
This table illustrates potential enamine products from the reaction of this compound with representative carbonyl compounds.
Aromatic Ring Functionalization and Substituent Effects
The aromatic ring of this compound, a p-substituted toluene, is susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are governed by the two substituents already present on the ring: the methyl group (-CH₃) and the N-butylaminomethyl group (-CH₂NHC₄H₉).
Both the methyl group and the alkylaminoalkyl group are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene (B151609). They are also both ortho, para-directors. Since the para position is already occupied by the methyl group, incoming electrophiles will be directed to the two equivalent ortho positions (positions 2 and 6 relative to the benzyl (B1604629) group).
Potential functionalization reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring, likely at an ortho position.
Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would result in bromination of the ring.
Friedel-Crafts Alkylation/Acylation: These reactions could introduce further alkyl or acyl groups onto the aromatic ring, though they can sometimes be complicated by the basicity of the amine, which can coordinate with the Lewis acid catalyst. nih.gov
The combined electron-donating nature of the existing substituents makes the aromatic ring highly nucleophilic and prone to these substitution reactions.
Formation of Co-crystals and Supramolecular Assemblies Involving this compound
Supramolecular assemblies are well-organized structures formed through the spontaneous association of molecules via non-covalent interactions. nih.gov These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. The molecular structure of this compound makes it an excellent candidate for forming such assemblies, particularly co-crystals.
Co-crystals are crystalline solids composed of two or more different molecules held together in the same crystal lattice by non-covalent bonds. The secondary amine group (-NH-) in this compound can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor. Furthermore, the electron-rich aromatic ring can participate in π-π stacking interactions with other aromatic molecules.
By combining this compound with suitable co-formers, typically molecules with complementary functional groups like carboxylic acids, it is possible to design and synthesize novel co-crystals. For instance, a carboxylic acid co-former could form a strong N-H···O hydrogen bond with the amine. The formation of these assemblies can be used to modify the physicochemical properties of the parent compound.
| Potential Co-former Type | Key Intermolecular Interaction |
| Carboxylic Acids (e.g., Benzoic Acid) | Strong N-H···O hydrogen bonding |
| Phenols (e.g., 2,4-dihydroxybenzoic acid) | N-H···O and O-H···N hydrogen bonding |
| Aromatic Nitro Compounds | π-π stacking, potential C-H···O interactions |
This table lists potential types of co-formers and the primary non-covalent interactions that would drive the formation of co-crystals with this compound.
Kinetic and Thermodynamic Studies of this compound Reactions
While specific kinetic and thermodynamic data for this compound are not widely published, the principles governing its reactions can be inferred from studies on similar amines. wwu.edunih.gov The rate (kinetics) and extent (thermodynamics) of its reactions are influenced by both electronic and steric factors.
Kinetics: The rate of reaction for this compound as a nucleophile depends on the activation energy of the transition state.
Steric Hindrance: As a secondary amine with bulky butyl and 4-methylbenzyl groups, the nitrogen atom is sterically hindered compared to a primary amine like butylamine. nih.gov This steric congestion can slow down the rate of reaction by making it more difficult for the nucleophile to approach the electrophile. wwu.edu
Thermodynamics: The position of equilibrium in a reversible reaction involving this compound is determined by the relative thermodynamic stability of the reactants and products.
In reactions like enamine formation, the equilibrium can be controlled by experimental conditions, such as the removal of a byproduct (water) to drive the reaction to completion (Le Chatelier's principle). youtube.com
The stability of the resulting products is also a key factor. For instance, the formation of a highly conjugated enamine or a resonance-stabilized amide would be thermodynamically favorable. Thermodynamic control becomes particularly relevant when a reaction can lead to multiple products, with the most stable product being favored under equilibrium conditions. nih.gov
Method Development for Analytical Quantification of N 4 Methylbenzyl Butan 1 Amine in Non Biological Matrices
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic methods are fundamental for the separation, identification, and quantification of n-(4-Methylbenzyl)butan-1-amine, ensuring its purity and enabling its analysis within complex mixtures.
Gas Chromatography (GC) Methodologies with Various Detection Systems (e.g., FID, MS)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. However, the analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption on the column. vt.edulabrulez.com To overcome these issues, specialized deactivated columns or derivatization of the amine is often employed. vt.edulabrulez.com
Derivatization is a common strategy to improve the chromatographic behavior of amines. vt.edu Reagents such as alkyl chloroformates or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the polar N-H group into a less polar, more volatile derivative, resulting in better peak shape and reproducibility. vt.edu For secondary amines, derivatization with reagents like pentafluorobenzenesulfonyl chloride (PFBSC) can produce stable derivatives with excellent sensitivity for electron capture detection (ECD). mdpi.com
Detection Systems:
Flame Ionization Detection (FID): FID is a robust and widely used detector that provides good sensitivity for carbon-containing compounds. It is a suitable general-purpose detector for quantifying this compound, especially after derivatization.
Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides high selectivity and structural information, allowing for definitive identification of the compound. nih.gov In electron ionization (EI) mode, the molecule would likely show fragmentation patterns characteristic of benzylamines, including a prominent iminium cation from cleavage of the bond beta to the nitrogen atom. researchgate.net Chemical ionization (CI) can be used to obtain a stronger molecular ion signal, aiding in molecular weight determination.
A summary of typical GC parameters applicable for the analysis of this compound and similar compounds is provided below.
| Parameter | Typical Setting | Purpose |
| Column | Mid-polarity capillary (e.g., DB-5MS, HP-5MS) | Provides good separation for a wide range of compounds including amines. |
| Injector | Split/Splitless, 250-280 °C | Ensures rapid volatilization of the analyte. |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1-2 mL/min) | Mobile phase for carrying the analyte through the column. |
| Oven Program | Initial temp 50-150°C, ramp to 250-300°C | Separates compounds based on their boiling points and column interactions. |
| Detector (MS) | Source: 180-230°C (EI), 100-150°C (CI) | Ionizes the analyte for mass analysis. |
| Detector (FID) | Temperature: 250-320 °C | Detects ions formed during combustion of the analyte in a hydrogen flame. |
High-Performance Liquid Chromatography (HPLC) Methodologies with UV-Vis and Mass Spectrometric Detection
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of amines in various samples. helsinki.fi It is particularly well-suited for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.
For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.com A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to protonate the amine, which improves peak shape and retention consistency. sielc.com
Detection Systems:
UV-Vis Detection: The presence of the 4-methylbenzyl group (a substituted aromatic ring) in the molecule allows for direct detection by UV-Vis spectroscopy. libretexts.org Arylamines exhibit absorption maxima that are shifted to longer wavelengths compared to unsubstituted benzene (B151609), typically in the 250-280 nm range. libretexts.org This allows for selective and sensitive quantification.
Fluorescence Detection: For enhanced sensitivity, derivatization with a fluorogenic reagent can be performed. thermofisher.com Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary and secondary amines to form highly fluorescent derivatives, enabling detection at very low concentrations. thermofisher.com
Mass Spectrometric Detection (LC-MS): Coupling HPLC with a mass spectrometer offers the highest level of selectivity and sensitivity. It allows for the accurate determination of the molecular weight and provides structural information through fragmentation patterns, confirming the identity of the analyte in complex matrices.
The table below outlines a general HPLC method for the analysis of this compound.
| Parameter | Typical Setting | Purpose |
| Column | C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Elutes the analyte from the column. Acid modifier improves peak shape. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and retention time. |
| Column Temp. | 25 - 40 °C | Affects separation efficiency and retention time. |
| Detection (UV) | 254 nm or ~270 nm | Monitors the absorbance of the aromatic ring. |
| Injection Vol. | 5 - 20 µL | The amount of sample introduced onto the column. |
Chiral Chromatography for Enantiomeric Excess Determination
While this compound itself is an achiral molecule, chiral chromatography is an essential technique for separating the enantiomers of its chiral analogues or derivatives. nih.gov The separation of enantiomers is critical in many fields, as different enantiomers can have distinct biological activities. libretexts.org
The most common approach for enantiomeric separation is the use of a chiral stationary phase (CSP) in HPLC. mdpi.com These phases create a chiral environment where the two enantiomers of a racemic mixture interact differently, leading to different retention times and thus separation.
Types of Chiral Stationary Phases:
Polysaccharide-based CSPs: Columns with chiral selectors based on cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used and have proven effective for separating a broad range of chiral compounds, including amines. mdpi.comnih.gov
Cyclodextrin-based CSPs: These phases utilize cyclodextrin cavities to form inclusion complexes with the analytes, and chiral discrimination occurs based on the fit and interaction of the enantiomers within this chiral cavity. nih.gov
Pirkle-type CSPs: These are based on smaller chiral molecules covalently bonded to a silica support and separate enantiomers through π-π interactions, hydrogen bonding, and dipole-dipole interactions.
The separation of racemic primary and secondary amines often involves screening different CSPs and mobile phase compositions (normal phase, polar organic, or reversed-phase) to find the optimal conditions for resolution. nih.govnih.gov
Spectrophotometric and Spectrofluorometric Quantification Methods
Spectrophotometric methods offer a simpler and more accessible alternative to chromatography for the quantification of this compound, although they may lack the same degree of selectivity. These methods are typically based on a chemical reaction that produces a colored or fluorescent product.
A known method for the determination of secondary amines involves a reaction with carbon disulfide in the presence of a base to form a dithiocarbamate. acs.org This dithiocarbamate can then form a stable, colored complex with metal ions such as copper(II). The resulting copper bis(dithiocarbamate) complex can be extracted into an organic solvent and its concentration determined by measuring its absorbance at a specific wavelength (e.g., 434 nm) using a UV-Vis spectrophotometer. acs.org
Key Steps in Spectrophotometric Analysis of Secondary Amines:
Reaction: The amine sample is reacted with carbon disulfide and a base (e.g., ammonia or pyridine).
Complexation: A solution of a metal salt (e.g., copper(II) sulfate) is added to form the colored metal-dithiocarbamate complex.
Extraction: The complex is extracted into an immiscible organic solvent like chloroform or benzene.
Measurement: The absorbance of the organic layer is measured at the wavelength of maximum absorbance (λmax).
Quantification: The concentration is determined by comparing the absorbance to a calibration curve prepared from standards.
For spectrofluorometric methods, derivatization with a fluorogenic reagent is necessary, as described in the HPLC section. After the reaction with a reagent like OPA or FMOC-Cl, the fluorescence intensity of the resulting solution can be measured with a spectrofluorometer at the appropriate excitation and emission wavelengths. This approach generally provides much higher sensitivity than absorbance-based spectrophotometry. thermofisher.com
Electrochemical Sensor Development for this compound Detection
Electrochemical sensors are a rapidly growing class of analytical devices that can provide rapid, sensitive, and on-site detection of chemical compounds. lupinepublishers.com The development of an electrochemical sensor for this compound would likely be based on the electrochemical oxidation of the amine group.
These sensors consist of a transducer that converts the chemical interaction with the analyte into a measurable electrical signal (e.g., current, potential, or impedance). nih.gov For amine detection, various sensor configurations and materials can be employed. nih.gov
Potential Sensor Designs:
Amperometric Sensors: These sensors measure the current produced from the oxidation or reduction of the analyte at a working electrode held at a constant potential. The surface of the working electrode can be modified with catalysts (e.g., metal nanoparticles) or enzymes (e.g., amine oxidases) to enhance selectivity and sensitivity. nih.gov
Potentiometric Sensors: These measure the potential difference between a sensing electrode and a reference electrode. Ion-selective electrodes (ISEs) with membranes designed to selectively interact with the protonated form of the amine could be developed.
Conductometric Sensors: These sensors measure changes in the electrical conductivity of a material upon exposure to the analyte. Polymers or nanomaterials whose conductivity is modulated by interaction with amine vapors could be used.
Recent advancements include self-powered microfluidic devices that use electrochemiluminescence (ECL) for detection. scienmag.com In such a system, the amine can act as a coreactant, and its concentration is directly related to the intensity of the light emitted during an electrochemical reaction, allowing for detection at very low levels. scienmag.com The development of these sensors is a crucial area of research for portable and simple on-site monitoring of amines. nih.gov
Advanced Sample Preparation Strategies for Diverse Non-Biological Samples
Effective sample preparation is a critical step that precedes the instrumental analysis of this compound, especially in complex non-biological matrices like soil, water, or industrial materials. researchgate.net The goal is to isolate the analyte from interfering components and concentrate it to a level suitable for detection. rsc.org
Traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used. rsc.orgnih.gov However, modern techniques focus on miniaturization, automation, and reducing solvent consumption, aligning with the principles of green analytical chemistry. rsc.orgnih.gov
Modern Sample Preparation Techniques:
Solid-Phase Extraction (SPE): This is a widely used technique where the sample is passed through a cartridge containing a solid sorbent. nih.gov For a basic compound like this compound, a cation-exchange sorbent would be effective for trapping the protonated amine from a solution, which can then be eluted with a basic solvent.
Solid-Phase Microextraction (SPME): SPME is a solvent-free method where a fused-silica fiber coated with a stationary phase is exposed to the sample (either headspace or directly). researchgate.net The analyte partitions onto the fiber and is then thermally desorbed directly into the injector of a GC. This technique is simple, efficient, and environmentally friendly. researchgate.netnih.gov
Dispersive Liquid-Liquid Microextraction (DLLME): In this method, a small volume of extraction solvent is dispersed into the aqueous sample with the help of a disperser solvent. nih.gov This creates a cloudy solution with a large surface area, leading to rapid extraction of the analyte. The extraction phase is then collected by centrifugation for analysis.
QuEChERS: An acronym for Quick, Easy, Cheap, Effective, Rugged, and Safe, this method involves an initial extraction with a solvent (like acetonitrile) followed by a "salting-out" step to induce phase separation. A subsequent cleanup step using dispersive SPE (dSPE) removes interferences. rsc.org While developed for pesticides, the QuEChERS approach is adaptable for a wide range of analytes, including amines. rsc.org
The choice of sample preparation technique depends on the matrix, the concentration of the analyte, and the subsequent analytical method.
| Technique | Principle | Advantages | Common Application |
| SPE | Analyte partitions between a solid sorbent and a liquid sample. | High recovery, good concentration factor, automation possible. | Water and environmental samples. |
| SPME | Analyte partitions between a coated fiber and the sample matrix. | Solvent-free, simple, integrates sampling and preconcentration. | Headspace analysis of volatiles, water samples. |
| DLLME | Micro-volume of extraction solvent is dispersed in the sample. | Fast, high enrichment factor, low solvent use. | Aqueous samples. |
| QuEChERS | Acetonitrile extraction followed by salting out and dSPE cleanup. | Fast, high throughput, effective for complex matrices. | Originally for food, adaptable to other matrices. |
Potential Academic and Non Biological Applications of N 4 Methylbenzyl Butan 1 Amine
Role as a Synthetic Intermediate in Organic Synthesis
The true value of n-(4-Methylbenzyl)butan-1-amine in organic chemistry lies in its role as a versatile building block. The presence of a reactive secondary amine group allows it to participate in a wide array of chemical reactions to construct more complex molecules.
One of the fundamental reactions for synthesizing secondary amines like this compound is reductive amination . This process involves the reaction of a primary amine (butylamine) with an aldehyde (4-methylbenzaldehyde), followed by reduction of the resulting imine. libretexts.org Conversely, the secondary amine itself can be a precursor for creating tertiary amines through further N-alkylation. nih.govtezu.ernet.in The "borrowing hydrogen" or "hydrogen auto-transfer" strategy, where alcohols serve as alkylating agents in the presence of a metal catalyst, represents a green chemistry approach for such transformations. tezu.ernet.in
The nucleophilic nature of the secondary amine makes this compound a valuable intermediate in the synthesis of various heterocyclic compounds, which are core structures in many functional materials and pharmaceuticals. For instance, benzylamine (B48309) derivatives are used as nucleophilic catalysts and reactants in the synthesis of substituted quinolines and benzimidazoles. organic-chemistry.orgdoi.org While direct examples involving this compound are not extensively documented, its structural similarity to other benzylamines suggests high potential in these areas. For example, the related compound N-benzyl-4-phenylbutan-1-amine is a known reactive intermediate in the synthesis of the pharmaceutical agent Salmeterol.
Below is a table illustrating the potential of benzylamine derivatives in multi-component reactions, highlighting the types of products that could be synthesized using this compound as a starting material.
| Reaction Type | Reactants | Potential Product Class |
| N-Alkylation | This compound, Benzyl (B1604629) Alcohol, Metal Catalyst | N-benzyl-N-(4-methylbenzyl)butan-1-amine |
| Pictet-Spengler Reaction | This compound, Aldehyde/Ketone | Tetrahydroisoquinolines |
| Mannich Reaction | This compound, Formaldehyde, Active Hydrogen Compound | Mannich Bases |
| Heterocycle Synthesis | This compound, 2-Aminochalcones | N-substituted Quinolines |
Exploration in Materials Science: Precursors for Polymers or Functional Coatings
The bifunctional nature of this compound—possessing a reactive amine group and a modifiable aromatic ring—makes it an interesting candidate for materials science applications.
Polymer Synthesis: The secondary amine can act as a monomer in polymerization reactions. For instance, amines can be incorporated into polymer backbones such as polyamides or polyimines. While direct polymerization of this compound is not widely reported, related structures have been successfully polymerized. For example, N-[N′-(α-Methylbenzyl)aminocarbonylmethyl]citraconimide has been synthesized and polymerized, demonstrating the feasibility of incorporating benzylamine-type structures into polymers. amanote.com Furthermore, amines can serve as activators or modifiers in controlled polymerization processes like Atom Transfer Radical Polymerization (ATRP), influencing the rate and characteristics of the resulting polymer. researchgate.net
Functional Coatings: A significant potential application lies in the development of functional coatings and self-assembled monolayers (SAMs). The amine group provides a reactive handle to graft the molecule onto a surface. A compelling example is the synthesis of 4-(2,4-dinitrophenyl)butan-1-amine, a structural analog, which was immobilized on a gold surface to create a sensor for detecting dinitrotoluene (DNT). researchgate.net This demonstrates a clear pathway for using this compound to functionalize surfaces, creating tailored chemical interfaces for sensors, anti-corrosion coatings, or biocompatible materials.
| Potential Application | Role of this compound | Functional Group(s) Involved |
| Polymer Monomer | Building block for polyamides, polyimines, etc. | Secondary Amine |
| Polymerization Activator | Catalyst or initiator in controlled radical polymerization | Secondary Amine |
| Surface Functionalization | Anchor molecule for creating self-assembled monolayers | Secondary Amine, Benzyl Group |
Application as a Ligand in Coordination Chemistry and Catalysis
The nitrogen atom in this compound features a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal centers to form metal complexes. scirp.org The design of ligands is central to coordination chemistry and catalysis, and amine ligands are particularly valued for their synthetic accessibility and robust C-N bonds. nih.gov
While the coordination chemistry of this compound itself is not extensively explored, numerous studies on similar primary and secondary amine ligands demonstrate their versatility. scirp.orgscirp.org These amines can act as monodentate or, if incorporated into a larger molecule, polydentate ligands, forming stable complexes with a range of transition metals like Copper(II), Nickel(II), and Zinc(II). nih.govbiointerfaceresearch.com For example, Schiff bases derived from the related 4-methylbenzaldehyde (B123495) readily form complexes with transition metals. biointerfaceresearch.com A study also reported the use of sodium (4-methylbenzyl)propan-2-ylcarbamodithioate, which contains the 4-methylbenzyl group, as a secondary ligand in mixed-ligand complexes. worldresearchersassociations.com
These metal complexes often exhibit significant catalytic activity. For instance, ruthenium complexes with NHC-amine ligands have been developed for the selective N-methylation of amines. rsc.org Similarly, copper and nickel complexes are used as catalysts in various organic transformations, including alkylation reactions. nih.gov The specific structure of this compound, with its combination of steric bulk and electronic properties, could lead to the development of novel catalysts with unique selectivity and efficiency.
Development of Chemo-sensors and Analytical Probes
The development of chemical sensors that can selectively detect specific molecules is a rapidly growing field. This compound can serve as a foundational structure for creating such sensors. The core principle involves modifying the molecule with a "reporter" unit (e.g., a fluorophore or chromophore) and an analyte-binding site.
A powerful strategy, as demonstrated with a structural analog, is to immobilize the amine derivative onto a surface to create a sensor chip. researchgate.net In a notable study, 4-(2,4-dinitrophenyl)butan-1-amine was synthesized and covalently attached to a gold surface. researchgate.net This surface was then used to identify specific peptides that bind to the immobilized molecule, leading to a highly sensitive detection system for dinitrotoluene (DNT). researchgate.net
This approach could be adapted using this compound. The molecule could be functionalized and then grafted onto various transducer surfaces, such as:
Gold Nanoparticles: For colorimetric or fluorescence-based sensors.
Electrodes: To develop electrochemical sensors where binding events alter current or potential.
Microcantilevers: Where binding of an analyte causes a measurable physical deflection.
The tolyl group on the benzyl ring could also be functionalized to introduce specific recognition elements, enhancing the selectivity of the potential sensor.
Future Research Directions and Challenges in this compound Chemistry
The exploration of this compound is still in its early stages, presenting numerous opportunities for future research alongside specific challenges.
Future Research Directions:
Systematic Synthesis of Metal Complexes: A thorough investigation into the coordination of this compound with a variety of transition metals is needed. The synthesis, isolation, and crystallographic characterization of these complexes would provide fundamental insights into their structure, stability, and bonding.
Catalytic Activity Screening: Once synthesized, these metal complexes should be screened for catalytic activity in a broad range of organic reactions, such as C-N cross-coupling, hydrogenation, and oxidation reactions.
Polymer Development: Research into the polymerization of this compound and its derivatives could lead to new materials. The properties of these polymers (e.g., thermal stability, mechanical strength, conductivity) should be systematically studied.
Chemosensor Design and Fabrication: A significant opportunity lies in designing and building novel chemosensors based on this molecule for environmental monitoring, industrial process control, or diagnostic applications.
Challenges:
Selectivity and Control: In both synthesis and catalysis, achieving high selectivity can be a challenge. For instance, in N-alkylation, preventing over-alkylation to form quaternary ammonium (B1175870) salts requires careful control of reaction conditions.
Stability of Complexes and Materials: The long-term stability of metal complexes under catalytic conditions and the durability of polymers or functional coatings derived from this amine will be critical for practical applications.
Scalability: Developing synthetic routes that are efficient, cost-effective, and scalable is essential for moving from academic curiosity to industrial application.
Q & A
Q. Optimization Strategies :
- Temperature control : Lower temperatures minimize side reactions (e.g., over-alkylation).
- Catalyst selection : Titanium-magnesium (Ti-Mg) catalysts improve regioselectivity in carbocyclization reactions .
- Solvent choice : Polar solvents enhance solubility of intermediates.
- Scale-up : Continuous flow reactors improve reproducibility and yield in industrial settings .
Basic Question: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure (e.g., benzyl CH₂ protons at δ 3.7–4.2 ppm and aliphatic chain signals at δ 1.2–1.6 ppm) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS verifies molecular weight (expected m/z: 177.29 for [M+H]⁺) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies amine N-H stretches (~3300 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹) .
- Elemental Analysis : Confirms C, H, N composition (theoretical: C 81.30%, H 10.79%, N 7.91%) .
Advanced Question: How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
Methodological Answer:
Discrepancies often arise from:
- Purity variations : Impurities >5% can skew bioactivity results. Use HPLC (≥95% purity threshold) and orthogonal purification methods (e.g., column chromatography) .
- Assay conditions : Standardize protocols (e.g., cell lines, incubation time) to reduce variability.
- Structural analogs : Compare activity against halogenated analogs (e.g., bromo vs. chloro derivatives) to isolate electronic effects .
Case Study : A study on brominated analogs showed a 30% difference in receptor binding due to purity differences (90% vs. 98%) .
Advanced Question: What strategies are employed to optimize the enantiomeric purity of this compound in asymmetric synthesis?
Methodological Answer:
Enantioselective synthesis methods include:
- Chiral catalysts : Use of imine reductases (e.g., IREDs) or transition-metal catalysts (e.g., Ru-BINAP) to achieve >90% enantiomeric excess (ee) .
- Dynamic kinetic resolution : Combine racemization catalysts (e.g., Ti(O-iPr)₄) with enantioselective enzymes .
- Chromatographic separation : Chiral HPLC columns (e.g., Chiralpak® AD-H) resolve enantiomers post-synthesis .
Q. Structure-Activity Relationship (SAR) Table :
| Substituent | logP | IC₅₀ (µM) | Target Receptor |
|---|---|---|---|
| -H | 2.1 | 10.2 | 5-HT₁A |
| -Br | 2.8 | 5.4 | 5-HT₁A |
| -OCH₃ | 1.9 | 8.7 | 5-HT₂B |
Advanced Question: In kinetic studies of this compound's metabolic stability, what in vitro models are most predictive of in vivo outcomes?
Methodological Answer:
- Liver microsomes : Assess Phase I metabolism (CYP450 enzymes). Incubate with NADPH and monitor parent compound depletion via LC-MS/MS .
- Hepatocyte suspensions : Model Phase II conjugation (e.g., glucuronidation). Use cryopreserved human hepatocytes for species-specific data .
- Permeability assays : Caco-2 cell monolayers predict intestinal absorption and blood-brain barrier penetration .
Validation : Correlation coefficients (r²) between in vitro microsomal clearance and in vivo plasma clearance range from 0.7–0.9 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
